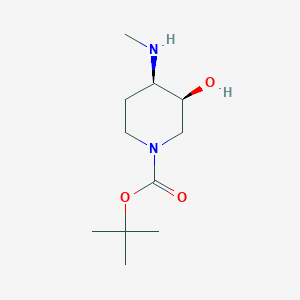

cis-1-Boc-4-methylamino-3-hydroxypiperidine

Beschreibung

Historical Context and Discovery

The development of cis-1-Boc-4-methylamino-3-hydroxypiperidine emerges from the broader historical evolution of piperidine chemistry and protecting group methodology in organic synthesis. The tert-butoxycarbonyl protecting group, fundamental to this compound's structure, was historically developed as one of the first protecting groups for amino moieties, representing a pivotal advancement in synthetic chemistry. This protecting group technology enabled chemists to manipulate complex molecular structures with unprecedented selectivity and control, laying the groundwork for sophisticated compounds like this compound.

The specific stereochemical configuration of this compound reflects decades of advancement in asymmetric synthesis and stereochemical control. Piperidine derivatives have been recognized as crucial scaffolds in medicinal chemistry since the mid-20th century, with their biological activities spanning antibacterial, antitumor, and neurological applications. The introduction of chiral centers and functional group diversity in piperidine structures became increasingly important as pharmaceutical research demanded more specific and potent therapeutic agents.

The synthesis and characterization of this compound represents the convergence of multiple synthetic methodologies, including protecting group chemistry, stereoselective synthesis, and heterocyclic chemistry. The compound's development reflects the pharmaceutical industry's growing need for chiral intermediates that can serve as building blocks for complex therapeutic molecules.

Chemical Classification and Nomenclature

The compound this compound belongs to the broad class of piperidine derivatives, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. More specifically, it falls within the subcategory of protected amino alcohols, combining multiple functional groups that confer distinct chemical reactivity and synthetic utility.

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as tert-butyl (3S,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate. This systematic name precisely describes the stereochemical configuration and functional group arrangement, with the (3S,4R) designation indicating the specific spatial arrangement of substituents around the piperidine ring. The cis configuration refers to the relative positioning of the hydroxyl and methylamino groups on adjacent carbon atoms of the ring.

The molecular formula C₁₁H₂₂N₂O₃ accurately represents the atomic composition, encompassing eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The presence of two nitrogen atoms distinguishes this compound from simpler piperidine derivatives, with one nitrogen incorporated in the ring structure and another in the methylamino substituent.

Alternative nomenclature systems have generated various synonyms for this compound, including designations that emphasize different structural features or synthetic relationships. The consistent identification across chemical databases relies primarily on the Chemical Abstracts Service registry number, which provides unambiguous identification regardless of naming variations.

Significance in Organic and Medicinal Chemistry

The significance of this compound in modern chemistry stems from its multifaceted role as both a synthetic intermediate and a structural motif with inherent biological relevance. In organic synthesis, this compound represents a versatile building block that combines multiple reactive sites with stereochemical definition, enabling the construction of complex molecular architectures through controlled chemical transformations.

The piperidine core structure has demonstrated exceptional importance in medicinal chemistry, with numerous pharmaceutically active compounds incorporating this heterocyclic framework. The pharmacological spectrum of piperidine derivatives encompasses anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. The presence of the hydroxyl and methylamino substituents in specific stereochemical arrangements can significantly influence the biological activity and selectivity of resulting pharmaceutical compounds.

In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various therapeutic agents. The compound's utility extends to pharmaceutical development, where it serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Researchers utilize it to investigate the role of piperidine derivatives in neurological processes, contributing to the understanding of neuropharmacology.

The compound's value in chiral synthesis cannot be overstated, as its stereochemical properties enable the production of enantiomerically pure substances that are crucial in drug formulation. The ability to maintain stereochemical integrity throughout synthetic sequences makes this compound particularly valuable for accessing single-enantiomer pharmaceuticals, which often exhibit superior therapeutic profiles compared to racemic mixtures.

Material science applications have also emerged for this compound, particularly in the development of new materials and polymers with specific properties. The combination of functional groups and stereochemical features provides opportunities for creating materials with tailored characteristics for specialized applications.

Chemical Abstracts Service Registry Number (933477-84-0) and Related Identifiers

The Chemical Abstracts Service registry number 933477-84-0 serves as the primary unique identifier for this compound in chemical databases and commercial catalogues. This registry number provides unambiguous identification across different nomenclature systems and ensures accurate communication among researchers, manufacturers, and regulatory agencies.

Eigenschaften

CAS-Nummer |

933477-84-0 |

|---|---|

Molekularformel |

C11H22N2O3 |

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

VSTNDELWOIWDMK-RKDXNWHRSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)NC |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Resolution Method

This classical approach starts from racemic 3-hydroxypiperidine derivatives. The racemate is resolved using chiral resolving agents such as tartaric acid derivatives or camphorsulfonic acid salts to isolate the desired enantiomer. Subsequently, the free amine is protected by reaction with di-tert-butyl dicarbonate to install the Boc protecting group, yielding the Boc-protected hydroxypiperidine.

- Advantages: Well-established, straightforward.

- Disadvantages: Low overall yield due to multiple steps and losses during resolution; high cost of chiral resolving agents; labor-intensive unit operations.

Asymmetric Synthesis and Reduction

Asymmetric synthesis involves constructing the piperidine ring with the desired stereochemistry from achiral precursors through multi-step synthetic routes. For example, a 13-step conversion starting from 4-methyl phenacyl bromide has been reported, achieving about 35% yield.

Asymmetric reduction typically uses chiral catalysts or enzymes to reduce N-Boc-piperidin-3-one (NBPO) selectively to the (S)- or (R)-1-Boc-3-hydroxypiperidine. This method is favored for its mild conditions and high enantioselectivity.

Biotransformation Method

Biotransformation utilizes enzymes such as ketoreductases or carbonyl reductases to catalyze the stereoselective reduction of N-Boc-piperidin-3-one to the desired cis-1-Boc-4-methylamino-3-hydroxypiperidine under mild conditions.

- Advantages: High enantioselectivity, environmentally friendly, mild reaction conditions, and relatively high yields.

- Disadvantages: Requires enzyme availability and optimization of reaction conditions.

A notable industrial synthetic route adapted from patent CN105439939A involves:

| Step | Description | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine | Rhodium on carbon catalyst, H2, 85°C, 6 MPa, 5 h | 96.8% | High-pressure hydrogenation |

| 2 | Resolution with D-pyroglutamic acid in ethanol reflux, cooling to -5°C | D-pyroglutamic acid, ethanol | 55% | Formation of (S)-3-hydroxypiperidine D-pyroglutamate salt |

| 3 | Boc protection under alkaline conditions | Di-tert-butyl dicarbonate, NaOH, room temperature, 4 h | 95% | Formation of (S)-N-Boc-3-hydroxypiperidine |

This method emphasizes cost reduction by using recyclable resolving agents and optimizing reaction conditions to improve yield and purity.

| Method | Yield (%) | Stereoselectivity | Operational Complexity | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Chemical Resolution | 30-55 | Moderate | High | High | Moderate |

| Asymmetric Synthesis | ~35 | High | Very High | High | Moderate |

| Biotransformation | 80-95 | Very High | Moderate | Moderate | Low |

- The hydrogenation and resolution method using D-pyroglutamic acid provides a scalable and economically viable route with yields above 90% after Boc protection, suitable for industrial applications.

- Enzymatic reduction of N-Boc-piperidin-3-one has been demonstrated to produce the desired stereoisomer with excellent enantioselectivity and under mild conditions, making it a promising green chemistry approach.

- Multi-step asymmetric synthesis, while providing stereochemical control, suffers from low overall yield and lengthy procedures, limiting its practical application.

- The Boc protecting group installation is typically carried out under mild alkaline conditions using di-tert-butyl dicarbonate, ensuring high yield and purity of the protected amine.

The preparation of this compound is best achieved through a combination of selective hydrogenation, chiral resolution, and Boc protection for industrial scale, or via enzymatic biotransformation for high stereoselectivity and environmental sustainability. The choice of method depends on the scale, cost constraints, and required enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in cis-1-Boc-4-methylamino-3-hydroxypiperidine can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include free amines.

- Substitution reactions yield various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a significant compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics and functional groups make it versatile for applications in drug development, especially in creating compounds with therapeutic potential against various diseases.

Medicinal Chemistry

Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of various drugs, including those targeting neurological disorders and certain cancers. Its unique piperidine structure allows for modifications that enhance biological activity and selectivity.

Synthesis of Anticancer Agents : Research indicates that derivatives of this compound are involved in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy. These inhibitors play a role in blocking signals that lead to tumor growth and proliferation .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that are optimized for yield and purity. Notable synthetic routes include:

- Hydrogenation Reactions : Utilizing hydrogenation processes to convert 3-hydroxypyridine derivatives into hydroxypiperidines, which can then be protected using Boc (tert-butyloxycarbonyl) groups to yield the desired compound.

- Chiral Resolution Techniques : The compound can be synthesized through chiral resolution methods, enhancing its enantiomeric purity, which is vital for pharmacological efficacy .

Case Studies

Several studies highlight the utility of this compound in drug synthesis:

Wirkmechanismus

The mechanism of action of cis-1-Boc-4-methylamino-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets or participate in further chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between cis-1-Boc-4-methylamino-3-hydroxypiperidine and its analogs:

Key Observations:

Functional Group Impact: The hydroxyl group in the target compound and its aminomethyl analog (CAS 219985-15-6) enhances hydrogen-bonding capacity, which is absent in 1-Boc-4-(Aminomethyl)piperidine . Methoxy vs. Carboxylic Acid Group: CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID (CAS N/A) introduces acidity, enabling salt formation and altering solubility profiles .

Stereochemical Considerations :

- The cis configuration in the target compound and its analogs (e.g., CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID) influences spatial arrangement, affecting interactions in chiral environments .

Solubility and Stability:

- The target compound’s hydroxyl group increases hydrophilicity compared to non-hydroxylated analogs like 1-Boc-4-(Aminomethyl)piperidine, which lacks polar substituents .

- Cis-4-amino-1-Boc-3-methoxy-piperidine (CAS 1260639-98-2) has a higher boiling point (306.2°C) due to the methoxy group’s electron-donating effects, contrasting with the target compound’s unspecified boiling point .

Biologische Aktivität

Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl amino substituent, and a hydroxyl group, which contribute to its pharmacological properties. The exploration of its biological activity is critical in understanding its potential therapeutic applications.

1. Receptor Interactions

Research indicates that compounds within the piperidine class, including this compound, exhibit significant interactions with various neurotransmitter receptors. Notably, studies have shown that derivatives of piperidine can act as antagonists at muscarinic acetylcholine receptors and agonists at β2 adrenergic receptors . These interactions suggest potential applications in treating conditions such as asthma and other respiratory disorders.

2. Anticholinesterase Activity

A study focused on the anticholinesterase effects of piperidine derivatives demonstrated that certain compounds exhibited notable inhibition of the enzyme acetylcholinesterase (AChE). This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders. The synthesized derivatives were evaluated using Ellman's method, revealing promising inhibitory effects .

3. Antiviral Properties

Piperidine derivatives are also being investigated for their antiviral properties. Some studies have reported that modifications in the piperidine structure can enhance antiviral activity against various viruses, including influenza and HIV . The specific effects of this compound in this context require further exploration.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study conducted on various substituted piperidines highlighted the importance of functional groups in modulating biological activity. The SAR analysis revealed that the position and nature of substituents significantly affect binding affinity to monoamine transporters such as DAT (dopamine transporter), SERT (serotonin transporter), and NET (norepinephrine transporter) . This finding underscores the potential of this compound as a lead compound for further development.

Case Study 2: Anticancer Activity

In another investigation, piperidine derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines, including HeLa and A549 cells. The results indicated that some derivatives exhibited significant antiproliferative effects, suggesting a potential role for this compound in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- LC-MS/MS with CID : Use collision-induced dissociation (CID) to fragment ions; Boc-protected species show neutral loss of 100 Da (tert-butyl group) .

- IR Spectroscopy : Detect Boc carbonyl stretches at ~1680–1720 cm, absent in deprotected amines .

- Chromatographic Retention Times : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates Boc-protected (hydrophobic) and deprotected (hydrophilic) species .

What experimental strategies mitigate risks associated with the compound’s acute toxicity (OSHA HCS Category 4) during in vitro assays?

Q. Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for weighing and dissolution .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability to amines) and P95 respirators during aerosol-generating steps .

- In Vitro Alternatives : Substitute with less toxic analogs (e.g., Boc-protected proline derivatives) for preliminary assays, reserving the target compound for critical studies .

How do solvent polarity and counterion choice affect the compound’s solubility and crystallinity in pharmaceutical formulations?

Q. Methodological Answer :

- Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

- Counterion Effects : Trifluoroacetate (TFA) or citrate counterions enhance aqueous solubility via ion-pairing, while hydrochloride salts improve crystallinity .

- Powder X-Ray Diffraction (PXRD) : Compare amorphous vs. crystalline phases after lyophilization or spray drying .

What computational models predict the compound’s bioavailability and blood-brain barrier (BBB) permeability?

Q. Methodological Answer :

- QSAR Models : Use descriptors like logP (optimal range: 1–3), topological polar surface area (TPSA <90 Ų), and H-bond donors (<3) to predict BBB penetration .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess passive diffusion rates .

- In Silico CYP450 Metabolism : Tools like SwissADME predict major metabolic sites (e.g., hydroxyl or methylamino oxidation) .

What are the best practices for validating synthetic intermediates against known impurities in regulatory submissions?

Q. Methodological Answer :

- ICH Q3A/B Compliance : Identify and quantify impurities >0.1% using HPLC-DAD/ELSD, referencing pharmacopeial standards (e.g., USP/EP) .

- Spiking Studies : Add synthesized impurities (e.g., de-Boc byproduct) to confirm retention times and MS/MS fragmentation patterns .

- Stability-Indicating Methods : Use accelerated degradation (40°C/75% RH for 4 weeks) to ensure method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.